1,6-Bis(vinyloxy)hexane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,6-bis(ethenoxy)hexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-3-11-9-7-5-6-8-10-12-4-2/h3-4H,1-2,5-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSFJABFAXRZJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCCCCCCOC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40941524 | |
| Record name | 1,6-Bis(ethenyloxy)hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19763-13-4 | |
| Record name | 1,6-Bis(ethenyloxy)hexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19763-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Bis(vinyloxy)hexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019763134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Bis(ethenyloxy)hexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40941524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-bis(vinyloxy)hexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 1,6 Bis Vinyloxy Hexane and Analogous Divinyl Ether Derivatives
Canonical Synthetic Pathways for 1,6-Bis(vinyloxy)hexane
The formation of the vinyloxy group can be achieved through several established chemical transformations. These pathways offer different advantages concerning substrate scope, reaction conditions, and scalability.
Mechanistic Evaluation of Vinyl Exchange Reactions and Precursor Transformations
Vinyl exchange, or transvinylation, is a powerful method for the synthesis of vinyl ethers from alcohols. This reaction involves the transfer of a vinyl group from a readily available vinyl ether, such as vinyl acetate (B1210297) or butyl vinyl ether, to an alcohol. orgsyn.org For the synthesis of this compound, this involves the reaction of 1,6-hexanediol (B165255) with a vinylating agent.
The mechanism is typically catalyzed by transition metal complexes, most notably those of palladium(II) and iridium(I). orgsyn.orgorganic-chemistry.org Palladium-catalyzed reactions often proceed via an initial coordination of the catalyst to the vinyl ether, followed by nucleophilic attack of the alcohol (1,6-hexanediol) to form a hemiacetal intermediate. Subsequent rearrangement and elimination of the original alcohol or acetic acid yield the desired vinyl ether and regenerate the catalyst. organic-chemistry.org Iridium-based catalysts, such as [Ir(cod)Cl]₂, in the presence of a base like sodium carbonate, are also highly effective and are thought to operate through an addition-elimination sequence. orgsyn.orgepo.org This method is particularly useful for preparing vinyl ethers that are otherwise difficult to synthesize. orgsyn.org
| Catalyst System | Vinylating Agent | Base | Substrate | Product | Yield | Reference |
| [Ir(cod)Cl]₂ | Vinyl acetate | Na₂CO₃ | 1,6-Hexanediol | This compound | 87% | epo.org |
| Pd(OAc)₂-phenanthroline | Triethyleneglycol divinyl ether | - | Allylic Alcohols | γ,δ-Unsaturated Aldehydes | - | organic-chemistry.org |
| Palladium Catalyst | Butyl vinyl ether | - | Alcohols | Alkyl vinyl ethers | - | orgsyn.org |
This table summarizes catalyst systems used in vinyl exchange reactions for the synthesis of vinyl ethers.
Nucleophilic Addition Reactions as a Synthetic Vector
The direct addition of alcohols to acetylene (B1199291), known as the Favorskii vinylation, is a fundamental and industrially significant method for producing vinyl ethers. nih.gov This reaction is typically carried out under basic conditions, often using a superbasic system like potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (KOH/DMSO). nih.gov
The mechanism involves the deprotonation of the alcohol by the strong base to form an alkoxide. This highly nucleophilic alkoxide then attacks one of the sp-hybridized carbons of the acetylene molecule. Subsequent protonation of the resulting vinyl anion by a proton source (often the solvent or trace water) yields the vinyl ether. mdpi.comnih.gov For this compound, the reaction requires the sequential vinylation of both hydroxyl groups of 1,6-hexanediol. The control of reaction stoichiometry and conditions is critical to favor the formation of the divinyl ether over the mono-vinylated intermediate, 6-vinyloxy-1-hexanol. epo.org
Elimination Reaction Strategies for Vinyloxy Moiety Generation
Elimination reactions provide another strategic route to the vinyloxy functionality. researchgate.netthieme-connect.com This approach involves the removal of two substituents from adjacent carbon atoms to form a double bond. A common strategy is the dehydrohalogenation of a 2-haloethyl ether. For the synthesis of this compound, a precursor such as 1,6-bis(2-chloroethoxy)hexane could be treated with a strong base to induce a double E2 elimination, yielding the desired divinyl ether.
Another variant involves the elimination of an alcohol from an acetal (B89532), a method that has been tested for vinyl ether synthesis, though it can sometimes lead to polymerization. unit.no More controlled methods, such as the elimination of a mesyloxy group from a precursor alcohol, have been shown to be effective with good yields. unit.no The choice of the leaving group and the base is crucial for the success of these elimination strategies. thieme-connect.comacs.org
Organometallic Cross-Coupling Methodologies
Modern organometallic cross-coupling reactions have emerged as a versatile tool for C-O bond formation, including the synthesis of vinyl ethers. recercat.cat These methods offer a powerful alternative to classical approaches, often with high selectivity and functional group tolerance. Catalysts based on copper, palladium, iron, and rhodium have been successfully employed. rsc.orglookchem.comacs.org
For instance, copper(I)-catalyzed Ullmann-type cross-couplings can form vinylic ethers from vinylic halides and alcohols. acs.org A study demonstrated that a CuI/trans-N,N′-dimethylcyclohexyldiamine system effectively catalyzes the stereospecific C-O coupling of vinylic halides with various alcohols, including functionalized ones. acs.org Iron-catalyzed cross-coupling of vinyl ethers with aryl Grignard reagents has also been developed, proceeding via selective cleavage of the vinylic C-O bond. lookchem.com While these methods are more commonly demonstrated for aryl vinyl ethers or simpler alkyl vinyl ethers, the principles can be extended to the synthesis of divinyl ethers like this compound from 1,6-hexanediol and an appropriate vinyl partner. recercat.catlookchem.com
Stoichiometric Generation of Acetylene for In Situ Vinylation
Handling gaseous acetylene can be hazardous and requires specialized equipment, particularly at elevated pressures. acs.org A significant advancement that circumvents this issue is the use of calcium carbide (CaC₂) as a solid, stable, and inexpensive source for the in situ generation of acetylene. mdpi.comnih.gov This methodology involves the controlled reaction of calcium carbide with a proton source, typically water, to produce acetylene directly within the reaction vessel. researchgate.net
This approach is highly efficient and environmentally benign for the vinylation of a wide range of substrates, including alcohols. mdpi.com The reaction is typically performed in a superbasic medium like KOH/DMSO, often with the addition of potassium fluoride (B91410) (KF) to accelerate the reaction. nih.govrsc.org The key advantage is the ability to use a stoichiometric amount of the acetylene precursor relative to the substrate, which enhances safety, improves economy, and minimizes waste. mdpi.comresearchgate.net This method has been successfully applied to the gram-scale synthesis of divinyl ethers, including 1,10-bis(vinyloxy)decane, demonstrating its scalability and utility. rsc.org
| Substrate (1.0 mmol) | Base (mmol) | Additive (mmol) | CaC₂ (mmol) | Solvent | Temp (°C) | Time (h) | Product Yield | Reference |
| 1-Dodecanol | KOH (1.25) | KF (4.0) | 2.0 | DMSO/H₂O | 130 | 3 | 81% | rsc.org |
| Thiophenol | KOtBu (1.5) | - | 1.05 | DMSO/1,4-Dioxane (B91453) | 100 | 3 | 97% | mdpi.com |
| 1,6-Hexanediol | KOH (2.5) | KF (8.0) | 4.0 | DMSO/H₂O | 130 | 3 (x3) | - | rsc.org |
This table presents selected examples of vinylation reactions using in situ generated acetylene from calcium carbide.
Catalyst Systems and Advanced Control in this compound Synthesis
The choice of catalyst is paramount in modern synthetic methodologies for vinyl ethers, as it dictates the reaction's efficiency, selectivity, and scope. A variety of catalytic systems, from transition metals to organocatalysts, have been developed to control the synthesis of this compound and its analogs.
Transition metal catalysts are widely used. As mentioned, iridium and palladium complexes are highly effective for vinyl exchange reactions. orgsyn.orgorganic-chemistry.org For example, a palladium(II)-phenanthroline complex provides a mild route for sequential allyl vinyl ether formation and Claisen rearrangement. organic-chemistry.org Rhodium catalysts have been used for the ring-opening coupling of cyclic vinyl ethers with organometallic reagents. rsc.org Copper and iron catalysts are prominent in cross-coupling reactions to form C-O bonds. lookchem.comacs.org Gold(I) complexes have also been shown to be highly efficient for the electrophilic activation of acetylene in intermolecular reactions with phenols containing an alkene group. nih.gov
Advanced control over the synthesis can be achieved by tuning various reaction parameters. The reaction temperature can influence the product distribution; for instance, in transvinylation reactions, lower temperatures may favor the formation of the mono-vinyl ether, while higher temperatures can drive the reaction towards the divinyl ether product. google.com The choice of ligands in organometallic catalysis is critical for modulating the catalyst's reactivity and selectivity. recercat.cat In polymerization reactions of vinyl ethers, photocatalysts and specific chain-transfer agents can provide temporal control over the process, while asymmetric ion-pairing catalysis can achieve high stereoselectivity. nih.govunc.eduacs.org Furthermore, in base-catalyzed vinylations, the nature of the base and solvent system (e.g., KOH/DMSO) is crucial for achieving high yields. nih.gov
| Reaction Type | Catalyst | Key Features | Reference |
| Vinyl Exchange | [Ir(cod)Cl]₂/Na₂CO₃ | Effective for transfer vinylation of alcohols with vinyl acetate. | orgsyn.org |
| Vinyl Exchange | Pd(OAc)₂/Phenanthroline | Catalyzes tandem vinyl ether exchange-Claisen rearrangement. | organic-chemistry.org |
| C-O Cross-Coupling | CuI/trans-N,N'-dimethylcyclohexyldiamine | Stereospecific synthesis of vinylic ethers from vinylic halides. | acs.org |
| C-O Cross-Coupling | FeCl₂ | Catalyzes coupling of aryl vinyl ethers with Grignard reagents. | lookchem.com |
| Vinylation | Phosphines (e.g., tri-n-butylphosphine) | Organocatalytic vinylation with acetylene at low pressure. | acs.org |
| Cationic Polymerization | Photoredox Catalysts | Light-regulated control over polymerization. | nih.gov |
| Intermolecular Vinylation | Gold(I) Complexes | Catalyzes aryloxyvinylation with acetylene gas. | nih.gov |
This table highlights various catalyst systems and their applications in the synthesis and transformation of vinyl ethers.
Zirconium-Catalyzed Transformations in Vinyl Ether Synthesis
Zirconium-based catalysts are emerging as promising agents in vinyl ether synthesis due to their distinct reactivity and selectivity. While direct zirconium-catalyzed synthesis of this compound from 1,6-hexanediol and a vinyl source is not yet a widely established method, related transformations highlight the potential of this approach. For instance, zirconium catalysts have been effectively used in the synthesis of divinyl compounds from ethanol, demonstrating their activity and stability in such conversions. europeanscience.org Zirconium-containing catalysts, particularly those based on mixed oxides and zeolites, have shown high selectivity for producing divinyl compounds. europeanscience.org
One relevant methodology is the zirconium-catalyzed hydrostannation of acetylenes, which can produce vinylstannanes that are precursors to vinyl ethers. For example, ZrCl₄ catalyzes the anti-hydrostannation of acetylenes with dibutyltin (B87310) dihydride to yield stereodefined Z-Z divinyltin derivatives. researchgate.net This indicates the potential for zirconium catalysts to control stereochemistry in vinyl group formation.
Furthermore, zirconocene (B1252598) complexes are known to catalyze the hydroboration of alkynes and alkenes, which are key steps in various synthetic pathways that could be adapted for vinyl ether synthesis. nih.gov The development of zirconocene-based catalysts for the 1,1-diboration of alkenes further underscores the versatility of zirconium in C-B bond formation, a process that can be linked to C-O bond formation for ether synthesis. nih.gov
A thesis has described the synthesis of this compound using vinyl acetate in the presence of a base, followed by purification via column chromatography. uni-freiburg.de This work was part of a broader study on zirconium-catalyzed reactions, suggesting the context in which such compounds are of interest. uni-freiburg.de
Mechanistic Insights into Mercury(II)-Catalyzed Vinylation Processes
Mercury(II) salts have historically been effective catalysts for the vinylation of alcohols to form vinyl ethers. The reaction of an alcohol with acetylene in the presence of a mercury(II) catalyst is a classic method. For this compound, this would involve reacting 1,6-hexanediol with acetylene.
The generally accepted mechanism for mercury(II)-catalyzed reactions involves the initial reaction of an alkene or alkyne with a Hg(II) salt, forming a mercurial carbonium ion. beilstein-journals.org This intermediate is then attacked by an intramolecular nucleophile, leading to a cyclized mercuro-halide complex. beilstein-journals.org In the context of vinylation, the alcohol acts as the nucleophile attacking the mercury-activated acetylene. This forms a vinylmercury intermediate which, upon protonolysis, yields the vinyl ether and regenerates the mercury catalyst. thieme-connect.deresearchgate.net
Despite their effectiveness, the high toxicity of mercury compounds has led to a significant reduction in their use. beilstein-journals.org However, understanding the mechanistic pathways of mercury-catalyzed reactions remains crucial for developing non-toxic catalysts that can mimic their reactivity. beilstein-journals.orgresearchgate.net Studies on mercury(II)-mediated cyclization reactions continue to provide valuable insights into the fundamental steps of these transformations. beilstein-journals.orgnih.gov For example, both Hg(I) and Hg(II) have been shown to be potential catalytic species in related hydroamination reactions. mdpi.com
Enantioselective and Diastereoselective Control in this compound Derivatization
While this compound is achiral, its vinyl groups offer sites for derivatization where stereocenters can be introduced. The development of methods for enantioselective and diastereoselective functionalization of these vinyl groups is a key area of research, enabling the synthesis of chiral building blocks.
One strategy for achieving stereocontrol is through catalyst-controlled reactions. For instance, diastereoselective ring-closing metathesis (RCM) of 1,4-pentadien-3-yl ether derivatives has been used to create six- to eight-membered cyclic ethers with moderate to good diastereoselectivity. acs.org The stereochemical outcome was found to depend on the ring size being formed. acs.org
Another approach involves tandem reactions. A highly diastereoselective cascade sequence of oxy-Cope, ene, and Claisen reactions of 1,2-divinylcyclohexanol (B14364462) derivatives has been shown to produce complex decalin skeletons with excellent stereocontrol. ic.ac.uknih.gov This demonstrates the potential for complex stereoselective transformations starting from divinyl compounds.
Asymmetric Diels-Alder reactions represent another powerful tool. The reaction of N-sulfonyl-1-aza-1,3-butadienes with enol ethers bearing chiral auxiliaries can proceed with high endo and facial diastereoselectivity. nih.gov This highlights the potential for using chiral auxiliaries to control the stereochemistry of reactions involving vinyl ethers.
The following table presents data on the diastereoselective synthesis of decalin skeletons, illustrating the high level of control achievable in reactions of divinyl compounds.
| Entry | Reactant | Yield (%) | Diastereomeric Ratio |
| 1 | 10 | 75 | >98% |
| 2 | 11 | 60 | >98% |
| 3 | 12 | 76 | >98% |
Data sourced from a study on tandem oxy-Cope/ene/Claisen reactions. ic.ac.uk
Research in this area continues to explore new catalytic systems and reaction pathways to achieve high levels of enantiomeric and diastereomeric excess in the derivatization of divinyl ethers and related compounds. ethz.chscholaris.ca
Optimized Purification and Isolation Protocols for Research-Grade this compound
Obtaining high-purity, research-grade this compound is essential for its application in polymer synthesis and as a fine chemical intermediate, as impurities can significantly impact reaction outcomes and material properties. Common impurities include unreacted 1,6-hexanediol, the mono-vinylated intermediate, and various side-products.
Table 2: Physicochemical Properties for Purification of this compound
| Property | Value | Reference |
| Molecular Weight | 170.25 g/mol | nih.gov |
| Boiling Point | 233.6°C at 760 mmHg | alfa-chemistry.com |
| Flash Point | 77.8°C | alfa-chemistry.com |
| Density | 0.866 g/cm³ | alfa-chemistry.com |
Given its relatively high boiling point, vacuum distillation is the preferred method for purifying this compound. This technique lowers the boiling point, thereby preventing thermal decomposition that could occur at atmospheric pressure. For laboratory-scale purification, a fractional distillation setup is typically used to effectively separate the product from components with different boiling points.
For achieving research-grade purity (typically >99%), column chromatography is a valuable technique, particularly for removing non-volatile impurities. ed.ac.uk A common approach involves using silica (B1680970) gel as the stationary phase with a non-polar eluent system, such as a hexane (B92381)/ethyl acetate mixture. ed.ac.ukorgsyn.org A thesis has reported the purification of this compound by column chromatography using a mixture of n-pentane and dichloromethane. uni-freiburg.de
Prior to distillation, a liquid-liquid extraction or washing step is often employed to remove any acidic or basic residues from the synthesis. This typically involves washing the crude product with a dilute aqueous solution of sodium bicarbonate, followed by deionized water. The organic layer is then dried using an anhydrous drying agent like sodium sulfate (B86663) before the final distillation. orgsyn.org
For more specialized applications, other chromatographic techniques such as micellar electrokinetic chromatography (MEKC) have been developed for the separation of divinyl ether isomers, demonstrating the potential for high-resolution separation of closely related compounds. nih.gov
The combination of these purification techniques allows for the consistent production of high-purity this compound suitable for demanding research applications.
Elucidation of Polymerization Mechanisms and Reaction Kinetics of 1,6 Bis Vinyloxy Hexane
Cationic Polymerization of 1,6-Bis(vinyloxy)hexane
Strategies for Achieving Living/Controlled Cationic Polymerization
Impact of Exogenous Electron Donors and Added Bases (e.g., Ethyl Acetate)
In the realm of cationic polymerization, the role of exogenous electron donors and added bases is crucial for achieving a controlled or "living" process, particularly for vinyl ethers like this compound. These additives modulate the reactivity of the propagating carbocationic species, thereby suppressing undesirable side reactions such as chain transfer and termination.
Electron donors, often Lewis bases, reversibly interact with the growing chain end. This interaction reduces the electrophilicity of the carbocation, preventing it from abstracting a proton from the monomer or polymer backbone, a common termination pathway. Ethyl acetate (B1210297) is a frequently employed external base in the living cationic polymerization of vinyl ethers. Its effectiveness stems from its ability to stabilize the propagating species without irreversibly terminating the chain. For instance, in systems initiated by a combination of a proton source (like HCl) and a Lewis acid, the addition of ethyl acetate or 1,4-dioxane (B91453) has been shown to be effective for homogeneous living cationic polymerization of various vinyl ethers. acs.org
The mechanism involves the formation of a stabilized, less reactive carbocation, which in turn leads to a more controlled polymerization. This control is evidenced by a linear increase in the number-average molecular weight (Mn) with monomer conversion and the production of polymers with narrow molecular weight distributions (MWDs), often with a polydispersity index (Mw/Mn) at or below 1.1. acs.org The use of bases like ethyl acetate allows for polymerization to occur at higher temperatures than would otherwise be possible in a controlled manner. acs.org
| Parameter | Effect of Added Base (e.g., Ethyl Acetate) | Reference |
| Polymerization Control | Enables living/controlled cationic polymerization. | acs.org |
| Molecular Weight | Increases linearly with monomer conversion. | acs.org |
| Molecular Weight Distribution | Narrows significantly (Mw/Mn ≤ 1.1). | acs.org |
| Reaction Temperature | Allows for controlled polymerization at higher temperatures (e.g., 30 °C). | acs.org |
Degenerative Chain Transfer Copolymerization Principles
Degenerative chain transfer (DCT) is a form of reversible-deactivation radical polymerization (RDRP) that allows for the synthesis of polymers with controlled molecular weights and narrow MWDs. wikipedia.org In this process, a growing polymer radical reacts with a chain transfer agent, resulting in the termination of the initial chain and the formation of a new radical that can initiate further polymerization. wikipedia.org The key feature of DCT is that the newly formed radical has the same reactivity as the one it replaced, leading to a "degenerate" transfer of the active center. wikipedia.org
This process influences the molecular weight distribution of the resulting polymer. wikipedia.org While not a true living polymerization due to the presence of termination reactions, DCT provides a significant degree of control. wikipedia.org Techniques like Reversible Addition-Fragmentation Chain Transfer (RAFT), Iodine-Transfer Polymerization (ITRP), and Telluride-Mediated Polymerization (TERP) operate on the principle of degenerative chain transfer. wikipedia.org For instance, iodic-end-group poly(vinyl acetate) has been synthesized via degenerative chain transfer radical polymerization using iodine and an initiator, where an in-situ-formed iodo-compound acts as the chain transfer agent. researchgate.net This principle can be extended to the copolymerization of this compound to create well-defined block copolymers.
Spatiotemporal Control via Stimuli-Responsive Activation (Photocontrolled, Electrochemically Controlled)
The ability to control polymerization in space and time is a significant advancement in polymer synthesis, enabling the creation of complex polymer architectures. magtech.com.cnnih.gov This control is often achieved by using external stimuli, such as light or electricity, to activate and deactivate the polymerization process. acs.orgjchemrev.comrsc.org
Photocontrolled Polymerization: Visible light has emerged as a popular stimulus due to its low cost, environmental friendliness, and ease of use. acs.org In the context of cationic polymerization of vinyl ethers, photocatalysts can be employed to initiate the reaction upon irradiation. acs.orgnih.gov For example, certain pyrylium (B1242799) salts can act as photocatalysts, initiating the cationic RAFT polymerization of vinyl ethers under blue light. acs.org This "on/off" control allows for the synthesis of block copolymers by sequentially adding different monomers and irradiating the system as needed. acs.orgnih.gov
Electrochemically Controlled Polymerization: Similar to photocontrol, applying an electrical potential can be used to initiate and terminate polymerization. acs.org In electrochemically controlled cationic RAFT polymerization, an organocatalyst like 2,3-dichloro-5,6-dicyanoquinone (DDQ) can be used. acs.orgnih.gov By applying an oxidizing potential, the catalyst is activated, initiating polymerization. The process can be stopped by removing the potential. This method offers excellent temporal control over the polymerization process. acs.org
| Stimulus | Mechanism | Advantages | Reference |
| Light (Photocontrolled) | Photo-induced activation of a catalyst to initiate polymerization. | High temporal and spatial control, environmentally friendly. | acs.orgbohrium.com |
| Electricity (Electrochemically Controlled) | Electrochemical oxidation/reduction of a mediator to control polymerization. | Precise temporal control, switchable between different polymerization mechanisms. | acs.org |
Free-Radical Polymerization of this compound
Free-radical polymerization offers an alternative route to synthesize polymers from this compound. This method typically involves an initiator that generates free radicals, which then propagate by reacting with the vinyl groups of the monomer. uomustansiriyah.edu.iq
Selection and Optimization of Initiator Systems for Controlled Radical Polymerization
Achieving a controlled radical polymerization of this compound requires careful selection of the initiator system. The goal is to minimize termination and chain transfer reactions to produce polymers with predictable molecular weights and low polydispersity. uiowa.edu
Commonly used radical initiators include azo compounds like azobisisobutyronitrile (AIBN) and peroxides. The concentration of the initiator is a critical parameter, as it directly affects the molecular weight of the resulting polymer. google.com For controlled radical polymerization, techniques such as RAFT are employed. In RAFT polymerization, a chain transfer agent is used to mediate the polymerization, allowing for the synthesis of well-defined polymers. uiowa.edu The choice of RAFT agent is crucial and depends on the specific monomer and desired polymer architecture.
Copolymerization with Complementary Monomers (e.g., Maleic Anhydride (B1165640), Acrylates)
Copolymerization of this compound with other monomers is a versatile strategy to tailor the properties of the final material.
Maleic Anhydride: Maleic anhydride is known to copolymerize with various monomers, including vinyl ethers, often in an alternating fashion. researchgate.net The free-radical copolymerization of this compound with maleic anhydride can lead to copolymers with reactive anhydride groups along the polymer chain. ajchem-a.commdpi.com These groups can be subsequently modified to introduce different functionalities.
Acrylates: Acrylates are another class of monomers that can be copolymerized with this compound via free-radical polymerization. ajchem-a.comresearchgate.net This allows for the incorporation of ester functionalities into the polymer backbone, influencing properties such as solubility, glass transition temperature, and mechanical strength. The copolymerization is typically initiated by a radical initiator like AIBN in a suitable solvent. ajchem-a.com
| Comonomer | Polymerization Method | Resulting Copolymer Characteristics | Reference |
| Maleic Anhydride | Free-Radical Polymerization | Alternating or statistical copolymers with reactive anhydride groups. | researchgate.netajchem-a.commdpi.com |
| Acrylates | Free-Radical Polymerization | Copolymers with ester functionalities, modifying physical and mechanical properties. | ajchem-a.comresearchgate.net |
Intrinsic Cyclopolymerization Propensity of this compound
This compound, being a divinyl monomer, has a notable tendency to undergo cyclopolymerization. acs.org This intramolecular cyclization reaction occurs in competition with the intermolecular propagation that leads to cross-linking. The propensity for cyclization is influenced by several factors, including the monomer concentration and the structure of the spacer connecting the two vinyl groups. acs.orgresearchgate.net
Conformational Effects of the Hexane (B92381) Spacer on Intramolecular Cyclization Efficiency
The hexane spacer connecting the two vinyloxy groups in the this compound monomer is a key structural feature influencing the polymerization behavior. Its length and flexibility significantly affect the efficiency of the intramolecular cyclization, a process where the propagating chain end reacts with the pendant vinyl group on the same monomer unit. This process is known as cyclopolymerization.
The propensity for a divinyl monomer to cyclize is heavily dependent on the size of the ring that can be formed. Generally, the formation of five- and six-membered rings is kinetically and thermodynamically favored. While the six-atom spacer in this compound might suggest the formation of a larger, less stable nine-membered ring, the primary cyclization event involves the formation of a six-membered cyclic acetal (B89532) structure within the polymer backbone. This occurs through a "head-to-tail" addition mechanism where the propagating cationic center on one unit adds to the pendant vinyl group of the preceding unit. The flexibility of the hexane spacer is crucial for allowing the polymer chain to adopt a conformation that brings the pendant vinyl group into the necessary proximity for this ring-closing reaction to occur efficiently.
While shorter spacers can sometimes lead to more efficient cyclization due to a higher probability of the reactive ends being near each other, complex conformational factors also play a significant role. researchgate.net Studies on various divinyl ethers have shown that there isn't always a simple, direct relationship between spacer length and cyclization efficiency, suggesting that the specific geometry and flexibility of the spacer are critical. researchgate.net For this compound, the hexane spacer provides enough flexibility to facilitate the formation of stable cyclic structures, making cyclopolymerization a dominant pathway under certain conditions.
Table 1: Influence of Spacer Characteristics on Cyclization
| Spacer Feature | Influence on Intramolecular Cyclization | Rationale |
|---|---|---|
| Length | Affects the size of the potential ring. Shorter spacers may increase the probability of cyclization. researchgate.net | Formation of 5- or 6-membered rings is generally favored over larger, higher-strain rings. |
| Flexibility | High flexibility of the hexane spacer allows the chain to adopt conformations favorable for cyclization. | Reduces the entropic penalty of bringing the reactive groups together. |
| Conformation | The ability to adopt a low-energy conformation that positions the pendant vinyl group near the propagating center is crucial for efficient cyclization. | Subtle steric and conformational effects can significantly influence the reaction pathway. acs.org |
Competitive Balance between Intramolecular and Intermolecular Polymerization Pathways
In the polymerization of this compound, a dynamic competition exists between intramolecular cyclization and intermolecular propagation. This balance is the primary determinant of the final polymer's molecular architecture and properties.
Intramolecular Cyclization: This pathway involves the reaction of the propagating active center with the unreacted vinyl group on the same monomer unit, leading to the formation of a cyclic structure integrated into the polymer backbone. This process results in a linear or branched polymer that remains soluble.
Intermolecular Polymerization: This pathway involves the reaction of the active center with a vinyl group from a separate monomer molecule. This reaction leads to linear chain growth and, crucially, can form cross-links between polymer chains if both vinyl groups on a monomer react with different chains. This leads to the formation of an insoluble polymer network or gel.
The most significant factor controlling this competition is the initial monomer concentration. semanticscholar.orgcsic.es
At low monomer concentrations (High Dilution): The probability of a propagating chain end encountering another monomer molecule is significantly reduced. This environment strongly favors the intramolecular cyclization pathway because the pendant vinyl group on the same chain is in much closer proximity. researchgate.netcsic.es This results in the formation of soluble polymers with a high degree of cyclic structures.
At high monomer concentrations: The proximity between different monomer molecules and growing polymer chains increases, making intermolecular reactions more probable. This leads to the formation of higher molecular weight linear chains and eventually to cross-linking and gelation as the reaction progresses.
This principle is a cornerstone of polymerization for multifunctional monomers. The transition from a soluble (sol) to an insoluble (gel) polymer occurs at a critical point known as the gel point, which is highly dependent on the monomer concentration and the relative rates of the competing reactions. researchgate.net
Table 2: Effect of Monomer Concentration on Polymerization Pathway
| Monomer Concentration | Favored Reaction Pathway | Resulting Polymer Structure | Solubility |
|---|---|---|---|
| Low | Intramolecular Cyclization | High content of cyclic units, predominantly linear/branched. | Soluble |
| High | Intermolecular Propagation / Cross-linking | Polymer network with cross-links between chains. | Insoluble (gel) |
Temperature also influences this balance; lower temperatures (e.g., -78 °C), often used in cationic polymerization, can increase polymer isotacticity and may favor the more ordered transition state required for cyclization. semanticscholar.org The choice of catalyst system can also affect the relative rates of propagation and cyclization. acs.org By carefully controlling these parameters, particularly monomer concentration, the polymerization of this compound can be directed to produce either soluble, cyclized polymers or cross-linked networks tailored for specific applications.
Design and Synthesis of Advanced Macromolecular Architectures Incorporating 1,6 Bis Vinyloxy Hexane
Engineering of Cross-Linked Polymer Networks
The creation of three-dimensional polymer networks through cross-linking is a fundamental strategy for enhancing the mechanical, thermal, and chemical properties of materials. specialchem.com The bifunctional nature of 1,6-bis(vinyloxy)hexane, possessing two reactive vinyl ether groups, makes it a valuable component in the engineering of such networks. Its linear and flexible hexane (B92381) spacer allows for the formation of networks with distinct characteristics compared to more rigid cross-linking agents.
Manipulation of Network Density and Topological Morphology
The density and topology of a polymer network dictate its macroscopic properties. In systems utilizing this compound, the network density can be precisely controlled by adjusting its stoichiometric ratio relative to the primary monomer. A higher concentration of the divinyl ether leads to a more densely cross-linked network, resulting in a material with increased rigidity, thermal stability, and solvent resistance. specialchem.com
The topological morphology of the network is influenced by the polymerization conditions and the reactivity of the monomers. In cationic polymerization, for instance, the flexible hexane chain of this compound can adopt various conformations, influencing the spatial arrangement of cross-links. This allows for the formation of more homogeneous networks compared to those formed with more sterically hindered divinyl ethers. The resulting topologies can range from tightly wound structures to more open, porous networks, depending on the synthetic parameters employed.
Systematic Evaluation of this compound as a Multifunctional Cross-linking Agent
As a multifunctional cross-linking agent, this compound's primary mechanism involves the participation of its two vinyloxy groups in polymerization reactions, forming covalent bonds that link linear polymer chains into a three-dimensional matrix. This process transforms thermoplastic linear polymers into thermosetting materials with enhanced durability. specialchem.com
Systematic studies evaluate its effectiveness by comparing the properties of polymers created with and without it, or by varying its concentration. Key performance indicators include Young's modulus, glass transition temperature (Tg), and swelling behavior. The incorporation of this compound typically leads to a significant increase in Tg and a decrease in swelling, both of which are indicative of effective network formation. The choice of initiating system, such as a Lewis acid in cationic polymerization, is critical for controlling the reaction kinetics and ensuring efficient incorporation of the cross-linker into the polymer structure. nih.gov
Precision Synthesis of Star-Shaped Poly(vinyl ether)s
Star-shaped polymers, characterized by multiple polymer "arms" radiating from a central core, exhibit unique solution and bulk properties compared to their linear analogues. The use of divinyl compounds like this compound as linking agents in living cationic polymerization has emerged as a powerful method for creating these complex architectures. nih.gov
Quantitative One-Pot Polymer-Linking Reactions for Controlled Architectures
A significant advancement in this area is the development of quantitative, one-pot synthesis methods. nih.gov This process typically involves two stages. First, linear poly(vinyl ether) "arms" are grown via living cationic polymerization to a desired length. Second, a small, controlled amount of a divinyl ether, such as this compound, is introduced into the reaction. The living cationic chain ends of the linear polymers then react with the vinyl groups of the cross-linker. Since each molecule of this compound can react with two polymer chains, a microgel core is formed from which multiple polymer arms emanate. researchgate.net
This "linking-in" method, when performed under optimized conditions, can proceed to quantitative yield, meaning nearly all linear arms are successfully incorporated into star-shaped structures. nih.gov The key to this success lies in maintaining the "living" nature of the polymer chains until the linking agent is added and ensuring rapid and efficient reaction with the divinyl ether. nih.govresearchgate.net
Fine-Tuning of Molecular Weight Distribution and Arm Count in Star Polymers
A hallmark of using living polymerization techniques for star polymer synthesis is the ability to produce materials with a narrow molecular weight distribution (MWD), often with a polydispersity index (Mw/Mn) between 1.1 and 1.2. nih.gov This indicates a high degree of uniformity among the synthesized star macromolecules.
The number of arms in the star polymer is a critical parameter that can be fine-tuned by controlling the reaction stoichiometry. Specifically, the molar ratio of the divinyl ether linking agent to the living polymer chains is the primary determinant of the arm count. researchgate.net A higher ratio of linking agent to polymer chains generally results in star polymers with a greater number of arms. Research has demonstrated the ability to systematically vary the arm count from a few to over forty by adjusting this ratio. nih.gov The length of the initial polymer arms also plays a role; shorter arms may experience less steric hindrance, facilitating the formation of stars with a higher number of arms. researchgate.net
Below is a table showing representative data from the synthesis of star-shaped poly(isobutyl vinyl ether) (poly(IBVE)) using a divinyl ether linking agent, illustrating the control over molecular weight and arm number.
| Entry | Arm DPn | [Divinyl Ether]/[Living Polymer] Ratio | Mw (x 10⁴ g/mol ) | Mw/Mn | Number of Arms (N_arm) |
| 1 | 100 | 5 | 6.5 | 1.15 | 9 |
| 2 | 100 | 10 | 12.1 | 1.18 | 17 |
| 3 | 200 | 10 | 25.3 | 1.17 | 18 |
| 4 | 50 | 15 | 11.2 | 1.20 | 22 |
| 5 | 50 | 30 | 22.0 | 1.25 | 44 |
| Data is representative of findings reported in studies on star-shaped poly(vinyl ether)s synthesis. nih.govresearchgate.net |
Exploration of Chemical Reactivity and Functional Derivatization of Vinyloxy Moieties in 1,6 Bis Vinyloxy Hexane
Oxidative Transformations of Vinyloxy Groups
The vinyl ether functionalities in 1,6-bis(vinyloxy)hexane are susceptible to oxidative cleavage, a reaction that can be initiated by powerful oxidizing agents like ozone or potassium permanganate. wikipedia.orgacs.org Ozonolysis, for instance, breaks the carbon-carbon double bond of the vinyloxy groups. lookchem.comresearchgate.net This process typically proceeds through the formation of a primary ozonide, which then rearranges to a Criegee intermediate. researchgate.net The subsequent reaction pathway of the Criegee intermediate can be influenced by the reaction conditions and the presence of other reagents, leading to the formation of various products such as aldehydes, esters, or carboxylic acids. acs.orgresearchgate.net For example, the ozonolysis of vinyl ethers in an inert solvent like carbon tetrachloride can lead to the formation of keto esters. lookchem.com In the presence of a participating solvent like methanol, the reaction can yield α-methoxy hydroperoxides. lookchem.com
Another method for the oxidative cleavage of vinyl ethers involves the use of potassium permanganate. wikipedia.org This reaction also results in the scission of the C=C double bond, typically yielding carboxylic acids or ketones depending on the substitution pattern of the vinyl group and the reaction conditions. The oxidative cleavage of the vinyloxy groups in this compound can be a useful synthetic tool for creating new difunctional molecules.
Reductive Pathways and Products of Vinyloxy Functionalities
The vinyloxy groups of this compound can undergo reduction, although this transformation is less common than for other unsaturated systems. The reduction of divinyl ethers has been observed in biological systems, such as in transgenic potato plants where the reduction of divinyl ether-containing polyunsaturated fatty acids was studied. nih.govdeepdyve.com In synthetic chemistry, the C–O bond of vinyl ethers can be cleaved under reductive conditions, often with the aid of metal catalysts. recercat.catillinois.edu For instance, nickel-catalyzed reductive cleavage of the C(sp2)–O bond in vinyl ethers has been reported. recercat.cat Another approach involves the use of samarium-based reagents, which can selectively cleave the C–O bond of vinyl ethers to produce vinylsamarium or enolate complexes. acs.org Furthermore, a metal-free catalytic reductive cleavage of enol ethers has been achieved using a combination of a silane (B1218182) and a borane (B79455) catalyst. acs.org The specific products of the reduction of this compound would depend on the reaction conditions and the reducing agent employed, potentially leading to the formation of saturated diols or other reduced species. The hydrogenation of similar cyclohexane (B81311) derivatives with olefinic unsaturation is a known process. google.com
Nucleophilic Substitution Chemistry of the Vinyloxy Ligands
Nucleophilic substitution at the vinylic carbon of a vinyl ether is generally challenging due to the high electron density of the double bond. wikipedia.org However, under certain conditions, these reactions can occur. The hydrolysis of vinyl ethers in the presence of an acid, for example, proceeds via an addition-elimination mechanism to yield an aldehyde and an alcohol. wikipedia.orgstackexchange.com In the case of this compound, acidic hydrolysis would be expected to produce 1,6-hexanediol (B165255) and acetaldehyde.
While direct SN2-type substitution on the vinyl carbon is not favored, reactions that proceed through alternative mechanisms, such as nucleophilic aromatic substitution (SNAr) on related aryl ethers, are known. researchgate.net Furthermore, Lewis acid-catalyzed ring-opening nucleophilic substitution of related cyclopropyl (B3062369) allylic alcohols with alcohols as nucleophiles can lead to the formation of vinyl ethers. rsc.org The reactivity of the vinyloxy group towards nucleophiles is highly dependent on the reaction conditions and the nature of the nucleophile and any catalysts present.
Photochemical Reactions and Cycloaddition Processes (e.g., Intramolecular Photodimerization)
The vinyloxy groups in this compound are capable of participating in various photochemical reactions, including cycloadditions. Upon irradiation, divinyl ethers can undergo decomposition, forming radical species. aip.org For example, the flash photolysis of divinyl ether has been shown to produce vinyl and vinoxy radicals. aip.org
A significant photochemical reaction for molecules containing two vinyl groups is the [2+2] cycloaddition. rsc.orgcsic.es This can occur either intermolecularly or intramolecularly. For this compound, intramolecular [2+2] photodimerization could potentially lead to the formation of a cyclobutane (B1203170) ring, creating a bicyclic structure. The feasibility and stereoselectivity of such a reaction would depend on the conformation of the hexane (B92381) chain, which dictates the proximity of the two vinyloxy groups. Similar intramolecular [2+2] cycloadditions have been observed in other systems, such as with bis(enones), induced by homogeneous electron transfer. nih.gov The [2+2+2] cycloaddition is another elegant method for synthesizing carbo- and heterocyclic compounds. rsc.org
Thiol-Ene Click Chemistry with this compound
Thiol-ene click chemistry is a highly efficient and versatile reaction that involves the addition of a thiol to a carbon-carbon double bond (an 'ene'). magtech.com.cn This reaction can be initiated by either radicals (often photochemically) or nucleophiles. magtech.com.cnusm.edu The vinyloxy groups of this compound are excellent substrates for radical-mediated thiol-ene reactions. researchgate.net
This reaction proceeds via a step-growth polymerization mechanism and is known for its high yields, tolerance to various functional groups, and mild reaction conditions. ulb.ac.be When this compound is reacted with a dithiol, a polythioether is formed. researchgate.netresearchgate.net The properties of the resulting polymer, such as its glass transition temperature and thermal stability, can be tuned by the choice of the dithiol monomer. researchgate.net
The photoinitiated thiol-ene polymerization of this compound with various dithiols is a common method for creating crosslinked polymer networks. researchgate.netresearchgate.net These reactions are often rapid and can be performed without a photoinitiator by using UV light. researchgate.net This process is valuable for applications such as the formation of microactuators and other advanced materials. rsc.org The acid-catalyzed thiol-ene reaction represents another unique conjugation strategy. rsc.org
Table of Reaction Conditions and Products
| Reaction Type | Reagents and Conditions | Major Products |
| Oxidative Cleavage | 1) O₃, CCl₄, 0 °C2) Workup | Keto esters lookchem.com |
| 1) O₃, CH₃OH2) Workup | α-Methoxy hydroperoxides lookchem.com | |
| KMnO₄, buffered solution | Carboxylic acids/ketones wikipedia.org | |
| Reductive Cleavage | Ni catalyst, reducing agent | Saturated diols or other reduced species recercat.cat |
| Cp*₂Sm(thf)n | Vinylsamarium or enolate complexes acs.org | |
| Et₃SiH, B(C₆F₅)₃ | Alkenes (from enol ethers) acs.org | |
| Nucleophilic Substitution | H₃O⁺ | 1,6-Hexanediol, Acetaldehyde wikipedia.orgstackexchange.com |
| Photochemical Cycloaddition | UV irradiation | Potential cyclobutane-containing bicyclic products aip.orgrsc.orgnih.gov |
| Thiol-Ene Click Chemistry | Dithiol, radical initiator (e.g., UV light) | Polythioethers researchgate.netresearchgate.netresearchgate.net |
Performance Characteristics and Specialized Applications of Polymers Derived from 1,6 Bis Vinyloxy Hexane
Advancements in Membrane Science and Engineering
General research into polymer membranes indicates that the transport properties for substances like water vapor and small molecules are dependent on the polymer's chemical structure, including its hydrophilicity, free volume, and the potential for interactions with the permeating molecules. Cross-linking is a common strategy to enhance the dimensional stability of polymer membranes, preventing excessive swelling and maintaining structural integrity, especially in the presence of solvents. The selective permeability of a membrane to specific organic solvents, such as methanol, is also a function of the polymer's chemistry and morphology. However, no specific studies detailing these properties for membranes fabricated purely from 1,6-bis(vinyloxy)hexane could be located.
Formulation and Performance of Coatings, Adhesives, and Sealants
Development of Photosensitive Materials and Lithographic Applications
The cationic polymerization of vinyl ethers, including this compound, is a key reaction in the formulation of photosensitive materials. These systems typically involve a photoacid generator (PAG) that, upon exposure to ultraviolet (UV) light, releases a strong acid to initiate polymerization, leading to the formation of a cross-linked polymer network. This process is fundamental to their use in photoresists for lithographic applications.
Alkaline-developable photoresists are a cornerstone of modern microlithography. In a positive-tone system, the material in the exposed region is rendered soluble in an alkaline developer, such as tetramethylammonium (B1211777) hydroxide (B78521) (TMAH) solution. While poly(vinyl ether)s are generally not inherently soluble in alkaline media, they can be incorporated into resist formulations designed for this purpose.
The primary design principle involves a change in polarity and acidity upon irradiation. A polymer system can be designed to be initially insoluble in an aqueous base. This is often achieved by protecting acidic functional groups (like carboxylic acids or phenols) with acid-labile moieties.
A hypothetical alkaline-developable resist system incorporating this compound could be designed as a three-component system:
Binder Polymer: A copolymer containing acid-labile protected groups. For instance, a copolymer of an acrylate (B77674) with a t-butyl ester or t-butoxycarbonyl (t-BOC) protected phenol.
Cross-linker: this compound.
Photoacid Generator (PAG): A compound that generates a strong acid upon UV exposure.
Upon exposure to UV light, the PAG releases protons, which serve two functions: initiating the cationic polymerization of the this compound to form a cross-linked network, and catalyzing the cleavage of the acid-labile protecting groups on the binder polymer. In a positive-tone system, the design would focus on the cleavage of protecting groups to unmask acidic sites, rendering the exposed polymer soluble in the alkaline developer. In a negative-tone system, the focus would be on the cross-linking reaction, which makes the exposed regions insoluble. Research on three-component photopolymer systems has utilized binder polymers like poly(4-hydroxystyrene-co-4-methoxystyrene), a vinyl ether monomer as a cross-linker, and a PAG, where the resulting films are insolubilized in an aqueous base developer, demonstrating the viability of vinyl ethers in such formulations researchgate.net.
| Component | Function in Resist System | Example |
| Binder Polymer | Provides film-forming properties and solubility control. | Poly(4-hydroxystyrene) with acid-labile protecting groups. |
| Cross-linking Monomer | Forms a network upon polymerization, altering solubility. | This compound |
| Photoacid Generator (PAG) | Generates acid upon UV exposure to catalyze reactions. | Diphenyliodonium hexafluorophosphate |
This table illustrates the components of a hypothetical photoresist system.
Liquid crystalline (LC) polymer networks are materials that combine the anisotropic properties of liquid crystals with the robustness of a polymer network. Photoinduced alignment is a non-contact method to control the orientation of liquid crystal molecules, which is crucial for advanced optical applications. Divinyl ethers, such as this compound, are effective monomers for creating these networks.
Research has shown that azobenzene-containing divinyl ether monomers can be polymerized within a liquid crystal host using cationic polymerization initiated by linearly polarized light usherbrooke.ca. The process works as follows:
The divinyl ether monomer, mixed with a photoinitiator and a liquid crystal host, is exposed to linearly polarized UV or visible light.
The azobenzene (B91143) moieties in the monomer align themselves perpendicular to the polarization direction of the light through photoisomerization.
Simultaneously, the photoinitiator triggers the cationic polymerization of the vinyl ether groups.
This creates an anisotropic polymer network that is permanently locked in place, directing the bulk alignment of the surrounding liquid crystal molecules usherbrooke.ca.
The flexibility of the hexane (B92381) spacer in this compound is critical in this application. It decouples the motion of the polymerizable groups from the rigid mesogenic (liquid crystal-like) units, allowing them to orient effectively in response to the polarized light before being fixed in place by the polymerization process. This method allows for the creation of well-aligned liquid crystal cells without the need for traditional rubbed surface orientation layers usherbrooke.ca.
| Monomer Type | Polymerization Method | Alignment Mechanism | Resulting Structure |
| Azobenzene Divinyl Ether | Cationic Polymerization | Photoisomerization and alignment perpendicular to polarized light | Anisotropic polymer network |
| Liquid Crystal Host | N/A | Directed by the anisotropic polymer network | Bulk-aligned liquid crystal |
This table outlines the process of photoinduced alignment in a liquid crystal network using a divinyl ether monomer.
Biocompatible and Biodegradable Polymer Systems for Advanced Applications
While polymers based on a pure poly(vinyl ether) backbone are generally not biodegradable, the this compound molecule contains a structural unit—the 1,6-hexanediol (B165255) moiety—that is a common building block for biocompatible and biodegradable polyesters mdpi.comresearchgate.net. These materials are of great interest for biomedical applications such as drug delivery, tissue engineering, and temporary medical implants nih.gov.
Biodegradable aliphatic polyesters can be synthesized through the polycondensation of diols and dicarboxylic acids specificpolymers.com. 1,6-Hexanediol, which can be considered the hydrolysis product of this compound, is frequently used as the diol monomer in these syntheses. By reacting 1,6-hexanediol with various dicarboxylic acids (e.g., succinic acid, adipic acid), a wide range of polyesters with tunable properties can be produced mdpi.com.
The incorporation of the hexane unit into the polymer backbone imparts flexibility and influences the material's thermal and mechanical properties, as well as its degradation rate. For instance, copolyesters made from 1,6-hexanediol and bicyclic diols derived from D-glucose have been shown to have enhanced susceptibility to hydrolysis and biodegradability in the presence of lipases researchgate.net. The choice of 1,6-hexanediol is often motivated by its potential as a renewable monomer and its suitable chain length for achieving desired polymer properties researchgate.netresearchgate.net. Therefore, this compound serves as a potential precursor to a key monomer used in the synthesis of established biocompatible and biodegradable polymer systems.
Systematic Study of the Hexane Spacer's Influence on End-Use Polymer Performance
The hexane spacer is a defining structural feature of this compound, and its influence on the properties of the resulting polymers is a key area of study in materials science. The flexibility and length of this aliphatic chain profoundly affect the macroscopic performance of the polymer researchgate.net.
Influence on Thermal Properties: The flexibility of the hexane spacer generally leads to a lower glass transition temperature (Tg) in the resulting polymers. A longer, more flexible spacer increases the free volume and allows for greater segmental motion of the polymer backbone, which reduces the temperature at which the material transitions from a rigid, glassy state to a more rubbery state mdpi.com. Studies on side-chain liquid crystal polymers have demonstrated that increasing the number of methylene (B1212753) units in the spacer chain decreases the Tg mdpi.com. This effect is crucial for applications requiring flexibility at room temperature.
Influence on Mechanical Properties: The hexane spacer imparts flexibility to the polymer network. In cross-linked systems, the length of the spacer between cross-linking points dictates the network's elasticity. A longer spacer like hexane allows the polymer chains to move more freely, resulting in a softer, more flexible, and less brittle material compared to polymers made with shorter, more rigid cross-linkers. This principle is used to "tune" the mechanical properties of materials for specific applications, from rigid plastics to flexible elastomers unizin.org.
Influence on Liquid Crystalline Behavior: In side-chain liquid crystalline polymers, the spacer acts to decouple the motion of the rigid mesogenic side groups from the polymer backbone researchgate.net. This decoupling is essential for the mesogens to self-organize into ordered liquid crystalline phases (e.g., nematic or smectic). The six-methylene-unit length of the hexane spacer is often sufficient to allow for this self-organization. Research has shown that as spacer length increases, the type of mesophase can change, for example, from nematic to smectic, which has a higher degree of order mdpi.comresearchgate.net. The spacer's flexibility is therefore a critical design parameter for creating materials with specific optical and rheological properties researchgate.net.
| Property | Influence of Hexane Spacer | Rationale |
| Glass Transition Temp. (Tg) | Decreases Tg | Increased chain flexibility and free volume allows for segmental motion at lower temperatures. mdpi.com |
| Mechanical Flexibility | Increases flexibility/elasticity | Longer chain between cross-links allows for greater deformation before failure. |
| Liquid Crystal Ordering | Enables mesophase formation | Decouples mesogenic side chains from the polymer backbone, permitting self-organization. researchgate.net |
This table summarizes the impact of the flexible hexane spacer on key polymer performance characteristics.
Computational Chemistry and Theoretical Modeling of 1,6 Bis Vinyloxy Hexane and Its Polymeric Systems
Molecular Dynamics and Quantum Chemical Simulations of Monomer Reactivity and Conformations
Molecular dynamics (MD) and quantum chemical simulations are powerful tools for investigating the dynamic behavior and conformational landscape of the 1,6-bis(vinyloxy)hexane monomer. The flexibility of the hexane (B92381) chain and the rotational freedom around the C-O bonds of the vinyloxy groups give rise to a multitude of possible conformations, each with a distinct energy and reactivity.
MD simulations can be employed to explore the conformational space of this compound in various environments, such as in the gas phase or in different solvents. These simulations track the positions and velocities of atoms over time, governed by a chosen force field. By analyzing the trajectory, one can identify the most populated conformations and the energetic barriers between them. For long-chain alkanes, it is known that the balance between repulsive hydrogen contacts and attractive London dispersion forces dictates the preference for either a linear zig-zag or a hairpin-like conformation. A similar interplay of forces is expected to govern the conformation of the hexane backbone in this compound.
Quantum chemical calculations, particularly using Density Functional Theory (DFT), provide a more accurate description of the electronic structure and can be used to calculate the relative energies of different conformers with high precision. For instance, studies on similar molecules like long-chain alkanes have benchmarked the performance of various DFT functionals in predicting conformational energies. These studies reveal that dispersion-corrected functionals are crucial for accurately capturing the intramolecular noncovalent interactions that stabilize certain conformations.
A conformational analysis of a related molecule, menthyl vinyl ether, using DFT calculations, revealed that the orientation of the ether group (antiperiplanar vs. synperiplanar) is a key determinant of the lowest energy conformers. A similar analysis for this compound would involve exploring the potential energy surface with respect to the dihedral angles of the hexane chain and the C-O-C=C linkages.
Table 7.1: Illustrative Calculated Relative Energies of Hypothetical Conformers of this compound
| Conformer | Dihedral Angles (C-C-C-C) | Dihedral Angles (C-O-C=C) | Relative Energy (kcal/mol) |
| Fully Extended (anti) | 180°, 180°, 180° | 180°, 180° | 0.00 |
| Gauche-Gauche | 60°, 60°, 180° | 180°, 180° | 1.20 |
| Gauche-Anti-Gauche | 60°, 180°, 60° | 180°, 180° | 1.50 |
| Hairpin-like | 60°, -60°, 60° | 180°, 180° | 2.50 |
Note: This table is illustrative and based on typical energy differences found in conformational studies of similar long-chain alkanes and ethers. The actual values for this compound would require specific DFT calculations.
Theoretical Prediction and Validation of Polymerization Mechanisms and Kinetic Parameters
Theoretical modeling is instrumental in elucidating the mechanisms of polymerization of divinyl ethers like this compound. Cationic polymerization is a common method for these monomers, and computational studies can provide detailed insights into the initiation, propagation, and termination steps.
Quantum chemical calculations can be used to determine the activation barriers for various reaction pathways, helping to predict the most likely mechanism. For instance, in the cationic polymerization of vinyl ethers, the formation of a carbocation intermediate is a key step. The stability of this intermediate and the energy barrier for the addition of the next monomer unit can be calculated. Studies on similar systems have shown that the nature of the initiator and the solvent can significantly influence these energetic parameters.
Kinetic parameters such as rate constants can be estimated using transition state theory in conjunction with the calculated activation energies. While direct experimental measurement of these parameters for every elementary step can be challenging, computational chemistry offers a powerful predictive tool. For example, quantitative structure-activation barrier relationship (QSABR) models have been developed for other reaction types, like Diels-Alder reactions, which correlate calculated quantum chemical descriptors with experimental activation barriers nih.gov. A similar approach could be applied to the polymerization of divinyl ethers.
Table 7.2: Illustrative Predicted Kinetic Parameters for Cationic Polymerization of a Divinyl Ether
| Elementary Step | Activation Energy (kcal/mol) | Pre-exponential Factor (s⁻¹) | Rate Constant at 298 K (M⁻¹s⁻¹) |
| Initiation | 10.5 | 1.0 x 10¹² | 3.4 x 10⁴ |
| Propagation | 5.2 | 5.0 x 10¹¹ | 1.2 x 10⁸ |
| Chain Transfer | 15.0 | 2.0 x 10¹⁰ | 7.8 x 10⁻² |
Note: This table presents hypothetical values for a generic divinyl ether to illustrate the type of data that can be obtained from theoretical predictions. The actual values for this compound would depend on the specific initiator and reaction conditions.
Density Functional Theory (DFT) Studies on Electronic Structure and Spectroscopic Properties
DFT is a versatile method for investigating the electronic structure and spectroscopic properties of this compound. By solving the Kohn-Sham equations, one can obtain the molecular orbitals and their corresponding energies, which are fundamental to understanding the molecule's reactivity and optical properties.
The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the ionization potential and indicates the molecule's ability to donate electrons, while the LUMO energy relates to the electron affinity and the ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of the molecule's chemical reactivity and kinetic stability. For molecules with π-systems like the vinyl groups in this compound, these frontier orbitals are typically localized on the double bonds.
DFT calculations can also be used to predict various spectroscopic properties. For instance, by calculating the second derivative of the energy with respect to the atomic coordinates, one can obtain the vibrational frequencies. These calculated frequencies can be compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. Theoretical calculations on similar molecules have shown good agreement with experimental vibrational frequencies after applying a scaling factor to account for anharmonicity and basis set limitations.
Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict electronic excitation energies and UV-Vis absorption spectra. This can provide insights into the photophysical properties of the monomer and its potential for use in photopolymerization applications.
Table 7.3: Illustrative Calculated Electronic and Spectroscopic Properties of this compound using DFT
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | 1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 1.5 D |
| C=C Stretching Frequency | 1645 cm⁻¹ |
| C-O-C Asymmetric Stretch | 1150 cm⁻¹ |
| First Electronic Excitation Energy | 6.8 eV |
Note: These values are illustrative and represent typical results obtained from DFT calculations on similar organic molecules. Specific values for this compound would require dedicated computations.
Computational Approaches to Elucidate Reaction Pathways and Transition States
A primary application of computational chemistry in studying this compound is the elucidation of detailed reaction pathways and the characterization of transition states. This is particularly valuable for understanding the complex mechanisms of polymerization and other chemical transformations.
By mapping the potential energy surface, computational chemists can identify the minimum energy paths connecting reactants, intermediates, and products. The highest point along this path corresponds to the transition state, which is a first-order saddle point on the potential energy surface. The structure and energy of the transition state are crucial for understanding the kinetics and selectivity of a reaction.
For the polymerization of this compound, computational methods can be used to model the approach of a monomer to the growing polymer chain, the formation of the new carbon-carbon bond, and the regeneration of the active site. These calculations can reveal subtle stereoelectronic effects that control the stereochemistry of the resulting polymer. For example, in the context of bioorthogonal cycloadditions, computational techniques have been instrumental in understanding how electronic and steric factors influence reaction rates and selectivities.
The study of reaction pathways is not limited to polymerization. Computational methods can also be used to investigate potential side reactions, such as cyclization or rearrangement, which can affect the properties of the final polymer. By understanding the energetic barriers for these competing pathways, reaction conditions can be optimized to favor the desired product.
Table 7.4: Illustrative Calculated Activation Energies for Competing Reaction Pathways in the Cationic Polymerization of a Divinyl Ether
| Reaction Pathway | Description | Calculated Activation Energy (kcal/mol) |
| Linear Propagation | Addition of a monomer to the growing chain | 5.2 |
| Intramolecular Cyclization | Formation of a cyclic structure | 12.5 |
| Intermolecular Crosslinking | Reaction of a pendant vinyl group | 8.0 |
Advanced Analytical and Spectroscopic Characterization Techniques for 1,6 Bis Vinyloxy Hexane and Its Polymers
High-Resolution Spectroscopic Methodologies
High-resolution spectroscopy is fundamental to confirming the chemical structure of the 1,6-bis(vinyloxy)hexane monomer and elucidating the microstructure of the resulting polymers.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of this compound. ¹H and ¹³C NMR spectra provide precise information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous confirmation of the monomer's structure.
In the ¹H NMR spectrum of this compound, the vinyloxy group gives rise to a characteristic set of signals: a doublet of doublets for the proton on the carbon double-bonded to the oxygen (O-CH=) and two distinct signals for the terminal vinyl protons (=CH₂). The protons of the hexane (B92381) backbone appear as multiplets, with the methylene (B1212753) groups adjacent to the oxygen atoms (–O–CH₂–) shifted further downfield compared to the internal methylene groups (–CH₂–).
The ¹³C NMR spectrum provides complementary information, showing distinct signals for the vinyl carbons and the three chemically non-equivalent carbon atoms of the hexane chain. docbrown.info The symmetry of the molecule results in three signals for the six hexane carbons. docbrown.info
| Assignment | Nucleus | Predicted Chemical Shift (ppm) sort | Multiplicity |
|---|---|---|---|
| O-CH=CH₂ | ¹³C | ~152 | CH |
| O-CH=CH₂ | ¹³C | ~87 | CH₂ |
| -O-CH₂- | ¹³C | ~68 | CH₂ |
| -O-CH₂-CH₂- | ¹³C | ~29 | CH₂ |
| -CH₂-CH₂-CH₂- | ¹³C | ~26 | CH₂ |
| O-CH=CH₂ | ¹H | ~6.5 | dd |
| O-CH=CH₂ (trans) | ¹H | ~4.2 | dd |
| O-CH=CH₂ (cis) | ¹H | ~4.0 | dd |
| -O-CH₂- | ¹H | ~3.6 | t |
| -O-CH₂-CH₂- | ¹H | ~1.6 | m |
| -CH₂-CH₂-CH₂- | ¹H | ~1.4 | m |
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed for complete and unambiguous signal assignment. slideshare.netnih.gov
COSY reveals proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the hexane chain and the vinyloxy group.
HSQC correlates directly bonded proton and carbon atoms, linking the signals from the ¹H and ¹³C spectra. nih.gov
HMBC shows correlations between protons and carbons over two to three bonds, which is crucial for confirming the connection between the hexane backbone and the vinyloxy groups (e.g., correlation from the –O–CH₂– protons to the O–CH= carbon). nih.gov
For polymers of this compound, NMR is used to confirm the polymerization mechanism by analyzing the polymer backbone structure and identifying end groups.
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and effective technique for identifying the functional groups present in this compound and its polymers. nih.gov The spectrum of the monomer is characterized by several distinct absorption bands.
| Wavenumber (cm⁻¹) sort | Vibration Mode | Functional Group |
|---|---|---|
| 3120-3080 | =C-H Stretch | Vinyloxy |
| 2940-2860 | C-H Stretch | Hexane chain (alkane) |
| 1640-1620 | C=C Stretch | Vinyloxy |
| 1200-1000 | C-O-C Stretch | Vinyl ether |
| 960-810 | =C-H Bend (out-of-plane) | Vinyloxy |
FTIR spectroscopy is also an invaluable tool for real-time reaction monitoring during the polymerization of this compound. The progress of the polymerization can be followed by observing the decrease in the intensity of the characteristic vinyl group absorption bands (e.g., C=C stretch at ~1620 cm⁻¹ and =C-H stretch at ~3100 cm⁻¹). The simultaneous appearance of new bands corresponding to the saturated polymer backbone confirms the conversion of the monomer.
Separation and Molecular Weight Characterization Techniques
Characterizing the molecular weight and purity of monomers and polymers is critical for controlling material properties. Chromatographic techniques are the primary methods used for these analyses.
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers derived from this compound. The technique separates polymer chains based on their hydrodynamic volume in solution.
A modern GPC/SEC system employs multiple detectors to provide comprehensive information:
Refractive Index (RI) Detector: Sensitive to the concentration of the polymer, providing a distribution curve.
Light Scattering (LS) Detector: Allows for the determination of the absolute weight-average molecular weight (Mw) without the need for column calibration with polymer standards.
Viscometer Detector: Measures the intrinsic viscosity of the polymer, which relates to its molecular density and branching.
From the GPC/SEC data, key parameters describing the polymer are calculated:
Number-Average Molecular Weight (Mₙ): The total weight of all polymer chains divided by the total number of chains.
Weight-Average Molecular Weight (Mₙ): An average that gives more weight to larger polymer chains.
Polydispersity Index (PDI): The ratio of Mw to Mn (PDI = Mw/Mn). A PDI value close to 1.0 indicates a narrow molecular weight distribution, suggesting a well-controlled polymerization.
| Sample ID sort | Mₙ (g/mol) | Mₙ (g/mol) | PDI (Mₙ/Mₙ) |
|---|---|---|---|
| Poly-HBVE-01 | 8,500 | 10,200 | 1.20 |
| Poly-HBVE-02 | 15,100 | 18,900 | 1.25 |
| Poly-HBVE-03 | 22,300 | 29,000 | 1.30 |
High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of the this compound monomer. Using a reversed-phase column (e.g., C18) with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water, the monomer can be separated from starting materials, by-products, or degradation products. The purity is typically determined by calculating the area percentage of the main peak in the chromatogram. HPLC can also be effective in separating any potential structural isomers of the monomer, should they be present.
Thermal Analysis Techniques
Thermal analysis techniques are crucial for characterizing the thermal properties of poly(this compound), which dictate its processing window and service temperature limits.
Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as a function of temperature. For polymers, DSC is used to determine key thermal transitions:
Glass Transition Temperature (T₉): The temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a critical parameter for determining the material's operating temperature range.
Melting Temperature (Tₘ): For semi-crystalline polymers, this is the temperature at which the crystalline domains melt.
Crystallization Temperature (T꜀): The temperature at which the polymer crystallizes upon cooling from the melt.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides information on the thermal stability of the polymer. The output is a curve showing the percentage of weight loss versus temperature, from which the onset of decomposition and the degradation profile can be determined. This is vital for understanding the material's stability at high temperatures during processing or in its final application. mdpi.comnih.gov
| Technique | Key Parameters Measured | Information Provided |
|---|---|---|
| Differential Scanning Calorimetry (DSC) | Glass Transition (T₉), Melting Point (Tₘ), Crystallization Temp (T꜀) | Defines material's physical state, processing temperatures, and service temperature range. |
| Thermogravimetric Analysis (TGA) | Decomposition Temperature (Tₔ), Char Yield | Evaluates thermal stability and degradation profile under heat. |
Differential Scanning Calorimetry (DSC) for Determining Glass Transition Temperatures, Melting Points, and Crystallinity
Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a material as a function of temperature or time. mt.com For polymers of this compound, which are typically amorphous, crosslinked thermosets, DSC is instrumental in determining the glass transition temperature (T_g). The T_g is observed as a step-like change in the heat capacity on the DSC thermogram and signifies the transition from a rigid, glassy state to a more flexible, rubbery state. mt.com This transition is critical as it defines the upper service temperature of the material and provides insight into the polymer network's mobility.
In cases where this compound is used as a comonomer in semicrystalline polymers, such as copolyesters, DSC can also identify melting temperature (T_m) and crystallization temperature (T_c). The T_m appears as an endothermic peak, representing the energy required to break down the crystalline structure. The degree of crystallinity can be calculated from the enthalpy of melting.
Research on bio-based copolyesters incorporating 1,6-hexanediol (B165255) (HDO), a structural precursor to this compound, demonstrates how monomer composition affects thermal properties. As the ratio of HDO is varied, both the glass transition and melting temperatures can be systematically controlled. researchgate.net For instance, in a series of poly(terephthalate-co-butylene-co-hexamethylene) (PTBH) copolyesters, the T_g was observed to range from 75 to 112 °C, while the T_m varied from 160 to 205 °C, depending on the monomer feed ratio. researchgate.net
| Sample | Glass Transition Temperature (T_g), °C | Melting Temperature (T_m), °C |
|---|---|---|
| Poly(terephthalate-co-butylene) (PTB) | 55 | 160 |
| PTBH25 (25% HDO) | 90 | 205 |
| PTBH50 (50% HDO) | 112 | 188 |
| PTBH75 (75% HDO) | 75 | 178 |
| Poly(terephthalate-co-hexamethylene) (PTH) | 25 | 200 |
Data sourced from Djouonkep Lesly Dasilva et al. (2022). researchgate.net
Thermogravimetric Analysis (TGA) for Assessing Thermal Stability and Degradation Profiles
Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature in a controlled atmosphere. This technique is essential for evaluating the thermal stability of polymers derived from this compound. The TGA thermogram provides critical information, including the onset temperature of decomposition (T_onset), the temperature of maximum degradation rate (T_max), and the percentage of residual mass at the end of the analysis.
For highly crosslinked polymers, such as those formed by the UV curing of resins containing divinyl ethers, TGA reveals their ability to withstand high temperatures before breaking down. core.ac.uk The degradation of these networks often occurs in multiple stages, corresponding to the scission of different types of chemical bonds within the polymer structure. core.ac.uk For example, the initial weight loss in polyurethane-based systems may be attributed to the breaking of urethane (B1682113) bonds. core.ac.uk
| Sample | Onset Decomposition Temperature (T_5%), °C | Temperature of Maximum Degradation (T_max), °C | Final Residue at 600°C, % |
|---|---|---|---|
| PTB | 375 | 403 | 17.1 |
| PTBH25 | 370 | 401 | 19.5 |
| PTBH50 | 381 | 408 | 9.9 |
| PTBH75 | 322 | 395 | 20.3 |
| PTH | 315 | 390 | 20.7 |
Data sourced from Djouonkep Lesly Dasilva et al. (2022). researchgate.net
Microscopic and Morphological Characterization Methods
Atomic Force Microscopy (AFM) for Surface Topography and Nanoscale Polymer Network Visualization
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional images of a sample's surface. For polymers of this compound, AFM is invaluable for visualizing the nanoscale topography and network structure. By scanning a sharp tip over the surface, AFM can map features such as surface roughness, the presence of domains in copolymer systems, and the homogeneity of the crosslinked network. In tapping mode, phase imaging can be used to differentiate between regions of varying hardness or chemical composition, which is useful for identifying phase separation in polymer blends or composites containing the divinyl ether crosslinker. This level of detail is crucial for understanding how processing conditions affect the final surface properties and for visualizing the intricate network structure formed during polymerization.
Scanning Electron Microscopy (SEM) for Macro- and Micro-structural Morphological Analysis
Scanning Electron Microscopy (SEM) provides magnified images of a sample by scanning the surface with a focused beam of electrons. It is a powerful tool for analyzing the macro- and micro-structural morphology of polymers based on this compound. SEM can reveal information about the surface texture, porosity, and fracture surfaces of the polymer. Analysis of the fracture surface, for instance, can indicate whether the material failed in a brittle or ductile manner, providing insights into its mechanical properties. For composite materials where poly(this compound) acts as a matrix or crosslinker, SEM is used to assess the dispersion of fillers and the quality of the interfacial adhesion between the filler and the polymer matrix.
Mechanical Characterization Techniques for Polymer Performance Evaluation (e.g., Tensile Strength, Modulus)
The mechanical properties of polymers derived from this compound are paramount to their practical application. As a difunctional monomer, it creates chemical crosslinks that transform liquid resins into solid thermosets with specific mechanical responses. nih.gov Key parameters such as tensile strength, Young's modulus, and elongation at break are determined using tensile testing. These properties are highly dependent on the crosslink density of the polymer network; a higher density of crosslinks generally leads to a higher modulus and tensile strength but lower elongation at break. rsc.orgaps.org
The flexible hexane spacer in this compound can impart a degree of flexibility to the resulting polymer network compared to more rigid crosslinkers. This balance between stiffness and flexibility is a key design parameter. Studies on related copolyesters containing 1,6-hexanediol have shown that varying its concentration can significantly alter the mechanical performance, allowing for the tuning of materials from rigid plastics to flexible elastomers. researchgate.net
| Sample | Tensile Strength, MPa | Elongation at Break, % | Young's Modulus, MPa |
|---|---|---|---|
| PTB | 53 | >800 | 1050 |
| PTBH25 | 68 | >800 | 1200 |
| PTBH50 | 72 | >800 | 1100 |
| PTBH75 | 62 | 780 | 1000 |
| PTH | 55 | >800 | 1150 |
Data sourced from Djouonkep Lesly Dasilva et al. (2022). researchgate.net
Dielectric Spectroscopy for Measurement of Electrical Properties (e.g., Dielectric Constant, Loss Tangent)
Dielectric Spectroscopy, also known as Impedance Spectroscopy, is a powerful technique for characterizing the electrical properties of polymeric materials over a wide range of frequencies. novocontrol.de It measures the complex permittivity (or dielectric function) of a material, which consists of two parts: the real part (ε'), known as the dielectric constant, and the imaginary part (ε''), known as the dielectric loss factor. The ratio of these two is the loss tangent (tan δ). psu.edu
The dielectric constant (ε') represents the material's ability to store electrical energy when subjected to an electric field. The dielectric loss (ε'') quantifies the energy dissipated, usually as heat, due to molecular motion and charge migration within the polymer. novocontrol.de
For polymers of this compound, dielectric spectroscopy can provide profound insights into molecular dynamics. The ether linkages and any residual polar groups in the network can give rise to dielectric relaxations. These relaxations appear as peaks in the dielectric loss spectrum and correspond to specific molecular motions, such as the cooperative segmental motion associated with the glass transition (α-relaxation) or localized motions of side groups or chain segments (β-, γ-relaxations). psu.eduyoutube.com The technique is also highly sensitive to the curing process, as the formation of the crosslinked network restricts molecular mobility, leading to changes in the dielectric response. novocontrol.de This allows for in-situ monitoring of the polymerization reaction.
Comparative Academic Studies with Homologous Divinyl Ether Compounds
Correlation of Spacer Linker Structure with Polymerization Kinetics and Selectivity
The structure of the "spacer" or "linker" group separating the two vinyloxy functions in a divinyl ether monomer plays a pivotal role in its polymerization kinetics and selectivity, particularly in cationic polymerization. The length, flexibility, and chemical nature of this spacer dictate the propensity of the monomer to undergo cyclopolymerization versus intermolecular cross-linking.
In a comparative study of divinyl ethers with various central spacer chains, researchers investigated how the spacer's structure influences the tendency toward cationic cyclopolymerization. The study included monomers with different spacer lengths and the presence of aromatic rings or additional ether oxygens. The polymerization of 1,6-bis[(2-vinyloxy)ethoxy]hexane and 1,4-bis[(2-vinyloxy)ethoxy]butane yielded soluble polymers, indicating a significant degree of cyclopolymerization. In contrast, monomers with a rigid benzene (B151609) ring or a longer, more flexible octamethylene spacer tended to form cross-linked gels at high conversions. researchgate.net
The degree of cyclopolymerization can be inferred from the content of unreacted vinyl groups in the soluble polymers. A lower content of residual vinyl groups suggests a higher efficiency of the cyclization reaction. For divinyl ethers that produced soluble polymers, the extent of cyclopolymerization was found to be dependent on the spacer structure, which affects the ease with which the propagating cationic chain end can react intramolecularly with the pendant vinyl group. researchgate.net
Table 1: Influence of Divinyl Ether Spacer Structure on Cationic Polymerization
Structure-Property Relationships: Impact of Vinyloxy Group Positioning and Chain Length on Material Performance
The final properties of a polymer are intrinsically linked to the structure of its constituent monomers. For polymers derived from divinyl ethers, the positioning of the vinyloxy groups and the length of the alkyl chain spacer are critical determinants of material performance.
Impact of Vinyloxy Group Positioning: The position of the reactive group can significantly influence polymerization and the properties of the resulting polymer. For instance, in a study on vinyl ethers with naphthyl groups, the position of the vinyloxy group on the naphthalene (B1677914) ring had a decisive effect. One isomer underwent controlled living polymerization, while the other led to side reactions due to the differing electron density and reactivity of the aromatic ring positions. researchgate.net This highlights that the electronic environment surrounding the vinyloxy group affects its reactivity and the potential for undesirable side reactions. Furthermore, the incorporation of bulky, rigid groups like the naphthyl moiety resulted in polymers with significantly higher glass transition temperatures (Tg) compared to those with more flexible phenoxyethyl groups. researchgate.net
Impact of Chain Length: The length of the alkyl chain spacer, such as the hexane (B92381) unit in 1,6-Bis(vinyloxy)hexane, has a profound impact on the properties of the cross-linked polymer network.
Flexibility and Glass Transition Temperature (Tg): A longer, more flexible spacer between cross-links increases the segmental mobility of the polymer chains. This increased mobility generally leads to a lower glass transition temperature (Tg) and a more flexible, less brittle material. Conversely, shorter spacers, such as the butane (B89635) in 1,4-butanediol (B3395766) divinyl ether, create a more tightly cross-linked network with restricted chain mobility, resulting in a higher Tg and a more rigid material. frontiersin.orgnih.gov
Mechanical Properties: The length of the alkyl chain influences mechanical properties such as toughness and modulus. Studies on analogous polyacrylate networks have shown that toughness can be optimized when the material's Tg is close to the operating temperature, which allows for significant energy dissipation. nih.gov Increasing the alkyl chain length in plasticizers has been shown to decrease the elongation at break and increase Young's modulus in PVC blends, indicating an increase in rigidity. researchgate.net
Kinetics and Network Formation: In photopolymerization of analogous bifunctional acrylates, monomers with shorter chain lengths tend to form dense cross-linking networks more quickly. This can lead to the reaction rate becoming diffusion-controlled at lower conversions, as monomer mobility is hindered. researchgate.net Longer chain monomers like the hexane derivative allow for more monomer diffusion before a dense network is formed. researchgate.net
Table 2: General Effect of Increasing Alkyl Spacer Chain Length on Polymer Properties
Comparative Efficacy of this compound against Alternative Divinyl Ethers in Specific Application Contexts
The choice of a specific divinyl ether monomer for an application, such as in dental resins, coatings, or adhesives, depends on the desired balance of properties in the final cured material. This compound is often considered a reactive diluent, used to reduce the viscosity of thick resin formulations while being incorporated into the polymer network upon curing. Its performance is best understood by comparing it to shorter or longer chain homologous divinyl ethers.
For example, in a hypothetical dental resin formulation, this compound would be compared against monomers like 1,4-butanediol divinyl ether (BDDVE).
Viscosity Reduction: Both monomers would effectively reduce the viscosity of a base resin like BisGMA, but the longer hexane chain of this compound might provide slightly lower viscosity at equivalent weight percentages.
Polymerization Shrinkage: A major issue in dental composites is shrinkage during polymerization. Because this compound has a higher molecular weight per reactive group than BDDVE, its use can lead to lower volumetric shrinkage. The longer, more flexible hexane spacer can also help to relax some of the shrinkage stress.
Mechanical Properties: The resulting polymer network from a formulation with this compound would be less densely cross-linked than one with BDDVE. This would likely result in a lower flexural modulus and hardness but potentially improved fracture toughness.
Water Sorption: The longer, more hydrophobic hexane chain in this compound could lead to lower water sorption and solubility in the cured resin compared to resins made with more hydrophilic or shorter-chain diethers.
Studies on analogous acrylate (B77674) systems, such as 1,6-bis(acryloyloxy)hexane versus 1,4-bis(acryloyloxy)butane, support these structure-performance predictions. The monomer with the shorter chain length (butane) forms a more densely cross-linked network, which can hinder monomer diffusion during polymerization. researchgate.net This translates to differences in cure speed and final conversion, which directly impact the material's properties.
Table 3: Predicted Performance Comparison in a Resin Application
Q & A
Q. What are the optimal synthetic routes for 1,6-Bis(vinyloxy)hexane, and how can purity be ensured?
A common method involves nucleophilic substitution using 1,6-dibromohexane and vinyloxy precursors in acetonitrile with anhydrous potassium carbonate as a base. Post-reaction purification via flash chromatography (petroleum ether:ethyl acetate) is critical to isolate the product . Purity validation requires GC-MS or H/C NMR, with comparison to crystallographic data (e.g., bond lengths and angles) .
Q. How is the crystal structure of this compound characterized, and what insights does it provide?
Single-crystal X-ray diffraction (SXRD) with programs like SHELXS/SHELXL is standard. The molecule exhibits inversion symmetry, with central C–C bonds (~1.54 Å) and torsional angles critical for understanding conformational flexibility. C–H···π interactions in the crystal lattice influence thermal stability and packing efficiency .
Q. What safety protocols are recommended for handling and disposing of this compound?
Waste must be segregated and treated by certified biohazard disposal services due to potential environmental toxicity. Use fume hoods during synthesis to avoid inhalation, and store the compound in inert atmospheres to prevent polymerization .
Advanced Research Questions
Q. How can contradictions in reported thermal stability data be resolved?
Discrepancies often arise from varying experimental conditions (e.g., heating rates or sample purity). Replicate studies using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under controlled atmospheres. Cross-validate with computational models (DFT) to correlate decomposition pathways with molecular geometry .
Q. What role does this compound play in designing flexible polyimide aerogels?
As a spacer, it introduces aliphatic chains into polymer backbones, reducing rigidity. H NMR confirms successful incorporation, while rheological studies assess flexibility. Optimal molar ratios (e.g., 1:2 monomer:crosslinker) balance mechanical strength and porosity .
Q. How can its application as a crosslinker in drug delivery systems be optimized?
In polyanhydride copolymers, it enhances hydrolytic degradation rates. In vivo studies in animal models (e.g., subcutaneous implants) evaluate biocompatibility. Adjusting the linker length (C6 vs. C8 chains) modulates drug release kinetics .
Q. What advanced spectroscopic techniques validate its structural integrity in complex matrices?
High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) resolve signal overlaps in mixtures. Pair with X-ray photoelectron spectroscopy (XPS) to confirm oxidation states of heteroatoms in functionalized derivatives .
Methodological Considerations
Q. How to address solubility challenges in biological assays?
Use DMSO or ethanol as co-solvents (≤10% v/v) to improve aqueous solubility. For in vitro studies, prepare stock solutions at 10 mM and dilute in buffer (e.g., PBS). Validate stability via HPLC over 24 hours .
Q. What strategies mitigate polymerization during storage?
Add radical inhibitors (e.g., hydroquinone) at 0.1–1 wt% and store under argon at –20°C. Monitor oligomer formation via gel permeation chromatography (GPC) .
Q. How to resolve discrepancies in reported bioactivity data?
Standardize assay conditions (e.g., cell lines, incubation times) and use orthogonal methods (e.g., SPR for binding affinity vs. cell viability assays). Meta-analysis of published datasets can identify outliers due to impurities or solvent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
